molecular formula C15H15NO3S B2838272 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1062310-07-9

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No. B2838272
CAS RN: 1062310-07-9
M. Wt: 289.35
InChI Key: QOPCBEIUMTWHBH-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a molecular weight of 291.37 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that derivatives of thiophene, such as those involving "2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate," exhibit significant antimicrobial activities. For instance, novel thiophene derivatives synthesized through base-protanated reactions have been evaluated for their antibacterial activity using the minimum inhibitory concentration (MIC) method, showcasing their potential as antimicrobial agents (Prasad et al., 2017). Another study focused on the synthesis of lignan conjugates via cyclopropanation, which revealed compounds with remarkable antibacterial and antifungal properties, highlighting the versatility of thiophene derivatives in antimicrobial research (Raghavendra et al., 2016).

Material Science and Optoelectronic Applications

Thiophene-based compounds also play a crucial role in materials science, particularly in the development of dyes and optoelectronic devices. Research into donor-acceptor substituted thiophene dyes has demonstrated enhanced nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018). This application is particularly relevant for advancements in photonic and optoelectronic devices.

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Safety and Hazards

Safety information for thiophene derivatives can also vary. For instance, Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a GHS07 pictogram, a signal word of “Warning”, and hazard statements of H319 .

Future Directions

Thiophene-based analogs continue to attract the interest of scientists due to their potential as biologically active compounds . Future research will likely focus on synthesizing new thiophene derivatives and exploring their properties and applications .

properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-11-3-5-13(6-4-11)16-14(17)9-19-15(18)12-7-8-20-10-12/h3-8,10H,2,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPCBEIUMTWHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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